TAK-243 is a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE), also known as ubiquitin-like modifier activating enzyme 1 (UBA1), a critical component of the ubiquitin-proteasome system (UPS) [, ]. The UPS plays a crucial role in maintaining cellular proteostasis by regulating the degradation of proteins involved in various cellular processes such as cell cycle progression, DNA repair, and apoptosis [, ]. TAK-243 selectively targets UBA1, the initiating enzyme in the ubiquitination cascade, thus disrupting the entire ubiquitin signaling pathway []. This disruption leads to the accumulation of misfolded proteins, activation of the unfolded protein response (UPR), and ultimately, cell death []. While primarily investigated for its anticancer properties, TAK-243 serves as a valuable tool in basic research to study the intricacies of the UPS and its role in various cellular processes.
The molecular structure of TAK-243 has been elucidated through X-ray crystallography studies demonstrating its binding to the adenylation domain of UBA1 []. The molecule consists of an adenosine sulfamate core structure, similar to pevonedistat, but with distinct substitutions that contribute to its high selectivity for UBA1 over other E1 enzymes []. The presence of a trifluoromethylthiophenyl group on the pyrazolopyrimidine ring system is thought to be crucial for its interaction with the enzyme's active site []. Detailed structural information is essential for understanding the molecular basis of TAK-243's specificity and for developing derivatives with improved pharmacological properties.
The primary chemical reaction associated with TAK-243 is its covalent modification of UBA1 []. TAK-243 acts as a substrate-assisted inhibitor, forming a stable adduct with ubiquitin that mimics the ubiquitin-adenylate intermediate []. This covalent adduct formation irreversibly inhibits UBA1, effectively shutting down the ubiquitination cascade []. Further studies are needed to explore other potential chemical reactions of TAK-243 and their implications for its biological activity.
TAK-243 exerts its biological effects primarily by inhibiting the enzymatic activity of UBA1, leading to a cascade of downstream effects that culminate in cell death []:
a. Inhibition of UBA1: TAK-243 binds to the ATP-binding pocket of UBA1, forming a covalent adduct with ubiquitin and preventing the transfer of ubiquitin to E2 enzymes [].
b. Disruption of Ubiquitination: The inhibition of UBA1 disrupts the entire ubiquitination cascade, leading to the accumulation of proteins normally targeted for degradation by the proteasome [].
c. Induction of ER Stress: The accumulation of misfolded proteins overwhelms the protein degradation machinery, leading to ER stress and activation of the UPR [, ].
d. Apoptosis: Prolonged ER stress triggers apoptotic pathways, leading to cell death [].
a. Hematologic Malignancies: Studies have demonstrated the efficacy of TAK-243 in preclinical models of acute myeloid leukemia (AML) [], multiple myeloma (MM) [], and chronic lymphocytic leukemia (CLL) []. In these models, TAK-243 demonstrated potent anti-tumor activity, overcame drug resistance, and exhibited synergistic effects when combined with other anti-cancer agents.
b. Solid Tumors: TAK-243 has also shown potential in preclinical models of solid tumors, including small cell lung cancer (SCLC) [], triple-negative breast cancer (TNBC) [], and glioblastoma []. In these models, TAK-243 displayed significant tumor growth inhibition and enhanced the efficacy of other therapies, such as radiotherapy.
c. Parasitic Infections: Recent research has highlighted the potential of TAK-243 as an antimalarial agent. Studies have shown that TAK-243 effectively inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting its ubiquitination pathway [].
d. Basic Research: Beyond its therapeutic potential, TAK-243 serves as a valuable tool for studying the ubiquitin-proteasome system and its role in various cellular processes. Researchers have employed TAK-243 to investigate the role of ubiquitination in DNA damage repair [], protein trafficking [], and immune signaling [].
[1] TAK-243 Is a Selective UBA1 Inhibitor That Displays Preclinical Activity in Acute Myeloid Leukemia (AML) [] The Anti-Tumor Effect of the Ubiquitin-Activating Enzyme (UAE) Inhibitor TAK-243 on Pre-Clinical Models of Multiple Myeloma [] Abstract 2699: Targeting an ubiquitin-activating enzyme in small-cell lung cancer (SCLC) [] Abstract 3719: TAK-243, a small molecule inhibitor of the ubiquitin activating enzyme (UAE), disrupts DNA damage repair and sensitizes tumor cells and xenografts to ionizing radiation [] Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer [] TAK-243, a Small Molecule Inhibitor of Ubiquitin-Activating Enzyme (UAE), Induces ER Stress and Apoptosis in CLL Cells [] The ubiquitin-activating enzyme, UBA1, as a novel therapeutic target for AML [] A genome-wide CRISPR/Cas9 screen in acute myeloid leukemia cells identifies regulators of TAK-243 sensitivity [] Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts [] ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1. [] Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor [] A Genome-Wide CRISPR/Cas9 Knockout Screen Identifies BEND3 As a Determinant of Sensitivity to UBA1 Inhibition in Acute Myeloid Leukemia [] Abstract 1055: Screens of targeted agents combined with the ubiquitin activating enzyme inhibitor TAK-243 or the pan-Akt inhibitor ipatasertib identified combinations that are effective in patient-derived complex spheroids [] UBA1 inhibition contributes radiosensitization of glioblastoma cells via blocking DNA damage repair [] Genomic screening reveals UBA1 as a potent and druggable target in c-MYC-high TNBC models [] SLFN11 Inactivation Induces Proteotoxic Stress and Sensitizes Cancer Cells to Ubiquitin Activating Enzyme Inhibitor TAK-243 [] Genomic screening reveals ubiquitin-like modifier activating enzyme 1 as a potent and druggable target in c-MYC-high triple negative breast cancer models [] Abstract B2: Polyubiquitin heterogeneity in colorectal cancer and its liver metastatic cancers: implications for TAK-243 (MLN7243) pharmacodynamic marker sampling and interpretation [] Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma. [] Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. [] Abstract P1-19-28: Genomic screening reveals UBA1 as a potent and druggable target in diverse models of triple negative breast cancer [] Preclinical comparison of proteasome and ubiquitin E1 enzyme inhibitors in cutaneous squamous cell carcinoma: the identification of mechanisms of differential sensitivity [] Protein ubiquitylation is essential for the schizont to merozoite transition in Plasmodium falciparum blood-stage development [] Ubiquitin activation is essential for schizont maturation in Plasmodium falciparum blood-stage development [] Proteasomal pathway inhibition as a potential therapy for NF2-associated meningioma and schwannoma. [] SLFN11’s surveillance role in protein homeostasis [] Targeting ubiquitin-activating enzyme induces ER stress-mediated apoptosis in B-cell lymphoma cells.[28] NRF3-POMP-20S Proteasome Assembly Axis Promotes Cancer Development via Ubiquitin-Independent Proteolysis of p53 and Retinoblastoma Protein [] Ubiquitin-mediated receptor degradation contributes to development of tolerance to MrgC agonist-induced pain inhibition in neuropathic rats. [] Plasmodium Circumsporozoite Protein Enhances the Efficacy of Gefitinib in Lung Adenocarcinoma Cells by Inhibiting Autophagy via Proteasomal Degradation of LC3B [] UAE Inhibitor TAK-243 [] Varied Role of Ubiquitylation in Generating MHC Class I Peptide Ligands [] Knowing then defeating: The Ubiquitin activating enzyme, a promising target for cancer therapy [] Dynamic regulation of dynein localization revealed by small molecule inhibitors of ubiquitination enzymes [] Pharmacologic inhibition of the ubiquitin-activating enzyme induces ER stress and apoptosis in chronic lymphocytic leukemia and ibrutinib-resistant mantle cell lymphoma cells [] Cross-species identification of PIP5K1-, splicing- and ubiquitin-related pathways as potential targets for RB1-deficient cells. [] Direct Conjugation of NEDD8 to the N-Terminus of a Model Protein Can Induce Degradation [] Kiss of Death: Ring Finger 216 Regulates Toll-like Receptor 8 Stability through Ubiquitination [] Ubiquitin-proteasome System Is a Promising Target for Killing Cisplatin-resistant Bladder Cancer Cells [] Inhibition of Topors Ubiquitin Ligase Augments the Efficacy of DNA Hypomethylating Agents through DNMT1 Stabilization[41] Abstract 4555: Aryl-hydrocarbon receptor inhibitors in combination with anticancer agents, especially proteasome pathway inhibitors, in a complex spheroid screen using patient-derived cell lines can result in greater-than additive cytotoxicity
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8